4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate
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Overview
Description
4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate is an organic compound with the molecular formula C17H17BrO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with bromine and methyl groups, and the ester group is attached to a 4-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate typically involves the esterification of 4-bromo-2,6-dimethylphenol with 4-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of 4-bromo-2,6-dimethylphenyl (4-carboxyphenyl)acetate.
Reduction: Formation of 4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)ethanol.
Scientific Research Applications
4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenol and acid components, which can then exert their effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: A precursor in the synthesis of 4-bromo-2,6-dimethylphenyl (4-methoxyphenyl)acetate.
4-methoxyphenylacetic acid: Another precursor used in the esterification reaction.
4-bromo-2,6-dimethylphenyl acetate: A related compound with similar structural features but lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-8-14(18)9-12(2)17(11)21-16(19)10-13-4-6-15(20-3)7-5-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZBCWBKAJALPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CC2=CC=C(C=C2)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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